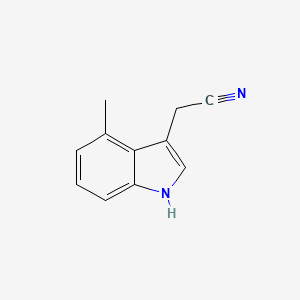

2-(4-methyl-1H-indol-3-yl)acetonitrile

Description

2-(4-Methyl-1H-indol-3-yl)acetonitrile is an indole-derived nitrile compound characterized by a methyl group at the 4-position of the indole ring and a cyanomethyl substituent at the 3-position. Its molecular formula is C₁₁H₁₀N₂, with a molecular weight of 170.21 g/mol.

Structural analysis of related compounds (e.g., 2-(4-methoxy-1H-indol-3-yl)acetonitrile) reveals non-planar molecular geometries, with crystallographic data refined using single-crystal X-ray diffraction (R factor = 0.088) . Quantum chemical studies on similar indole derivatives highlight the influence of substituents on electron density distribution, as evidenced by HOMO-LUMO energy gaps localized on aromatic systems .

Properties

IUPAC Name |

2-(4-methyl-1H-indol-3-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2/c1-8-3-2-4-10-11(8)9(5-6-12)7-13-10/h2-4,7,13H,5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRDDIXMDIVLTHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40647998 | |

| Record name | (4-Methyl-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23084-32-4 | |

| Record name | (4-Methyl-1H-indol-3-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40647998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methyl-1H-indol-3-yl)acetonitrile typically involves the following steps:

Starting Material Preparation: The synthesis begins with the preparation of 4-methylindole.

Nitrile Introduction: The nitrile group is introduced through a reaction with acetonitrile in the presence of a suitable catalyst, such as potassium carbonate, under reflux conditions.

Purification: The final product is purified using standard techniques like recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated purification systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(4-Methyl-1H-indol-3-yl)acetonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides are employed under acidic or basic conditions.

Major Products:

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of various substituted indole derivatives.

Scientific Research Applications

Chemistry

2-(4-Methyl-1H-indol-3-yl)acetonitrile serves as a crucial building block in the synthesis of complex organic molecules and heterocyclic compounds. Its ability to undergo various chemical reactions, including oxidation and substitution, allows for the production of diverse derivatives useful in further research.

| Reaction Type | Description |

|---|---|

| Oxidation | Can be oxidized to form corresponding oxides or hydroxylated derivatives. |

| Reduction | Reduction can convert nitrile groups to primary amines. |

| Substitution | Electrophilic substitution can lead to various substituted indole derivatives. |

Biology

Research indicates that this compound possesses significant biological activities, including:

- Antimicrobial Properties: Exhibits inhibitory effects against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) and Candida albicans .

- Anticancer Activity: Studies have shown that derivatives of indole, including this compound, can inhibit cancer cell proliferation through various mechanisms .

Medicine

In medicinal chemistry, this compound is investigated for its potential role in drug development:

- It acts as an intermediate in synthesizing novel therapeutic agents targeting multiple diseases.

- Its derivatives have been studied for their efficacy against antibiotic-resistant bacteria and cancer cells .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial activity of several indole derivatives, including this compound. The results demonstrated significant inhibition against MRSA with a minimum inhibitory concentration (MIC) of 0.98 μg/mL, indicating its potential as a lead compound for developing new antibiotics .

Case Study 2: Anticancer Research

Research on the antiproliferative effects of indole derivatives revealed that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. This suggests its utility in developing anticancer therapies .

Mechanism of Action

The mechanism of action of 2-(4-methyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may bind to various receptors or enzymes, modulating their activity.

Pathways Involved: It can influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares 2-(4-methyl-1H-indol-3-yl)acetonitrile with analogs differing in substituent position and functional groups:

Key Observations :

- Substituent Effects : Methyl and methoxy groups at the 4-position increase hydrophobicity compared to polar substituents (e.g., -OH). Ethoxy groups further elevate molecular weight and solubility in aprotic solvents .

- Crystallography : 4-Methoxy and 7-methyl derivatives exhibit distinct crystal packing due to hydrogen bonding and van der Waals interactions, as resolved via SHELX programs .

Electronic and Reactivity Profiles

- HOMO-LUMO Gaps : DFT studies on methyl 2-(4-methyl-2-oxochromen-7-yloxy)acetate derivatives show HOMO localized on electron-rich indole rings, while LUMO resides on the nitrile group. Substituents like methoxy decrease HOMO energy, enhancing nucleophilicity .

- Reactivity: The cyanomethyl group in this compound facilitates nucleophilic additions, contrasting with hydroxylated analogs (e.g., 2-(4-hydroxyindol-3-yl)acetonitrile), where -OH groups may participate in hydrogen bonding .

Biological Activity

2-(4-methyl-1H-indol-3-yl)acetonitrile is a compound that features an indole ring, which is a common structural motif in many biologically active molecules. The presence of the methyl group at the 4th position of the indole ring can influence its electronic properties and biological activity. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound consists of an indole moiety linked to an acetonitrile group. The indole structure is known for its ability to participate in various chemical reactions, such as nucleophilic substitutions and condensation reactions, which can lead to the formation of more complex structures .

The biological activity of this compound can be attributed to several mechanisms:

- Reactivity of the Cyano Group : The cyano group in the acetonitrile moiety is known for its reactivity, allowing it to participate in nucleophilic substitution reactions. This property can lead to the formation of new C-N bonds, which are significant in medicinal chemistry.

- Indole Ring Interactions : Indole derivatives have been shown to interact with various biological targets, including enzymes and receptors involved in neurotransmission and inflammation. The structural features of this compound may enhance its affinity for these targets .

In Vitro Studies

Recent studies have demonstrated the in vitro biological activity of related indole compounds. For instance, compounds with similar structures have shown promise as anti-inflammatory agents and in the modulation of neuropsychiatric disorders. The potential therapeutic effects are attributed to their ability to influence neurotransmitter systems and inflammatory pathways .

Case Studies

- Indole Alkaloids from Psychoactive Mushrooms : Research has highlighted the therapeutic potential of indole alkaloids derived from mushrooms, suggesting that compounds like this compound may share similar psychopharmacological properties .

- Synthesis and Evaluation : A study on the synthesis of indole derivatives demonstrated that modifications at specific positions on the indole ring could enhance biological activity. This indicates that this compound may be optimized for better efficacy through structural variations .

Table 1: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for 2-(4-methyl-1H-indol-3-yl)acetonitrile?

- Methodological Answer : The compound can be synthesized via formylation or cyanoethylation of 4-methylindole derivatives. A Vilsmeier-Haack reaction using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) as reagents is a common approach. Subsequent displacement of the formyl group with a nitrile moiety via nucleophilic substitution (e.g., using KCN or TMS-CN) may yield the target compound. Reaction optimization should include monitoring by TLC and purification via column chromatography . Acetonitrile is often used as a solvent in such reactions, requiring inert conditions due to its hygroscopic nature .

Q. How is the structural characterization of this compound performed?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving bond lengths, angles, and molecular conformation. For example, a related compound, 2-(4-methoxy-1H-indol-3-yl)acetonitrile, was characterized using SC-XRD (R factor = 0.088) with SHELXL for refinement . Complementary techniques include ¹H/¹³C NMR to confirm proton environments and nitrile resonance (~110 ppm in ¹³C NMR), FT-IR for C≡N stretching (~2240 cm⁻¹), and high-resolution mass spectrometry (HRMS) for molecular ion validation.

Q. What safety precautions are critical during experimental handling?

- Methodological Answer : Due to the nitrile group’s toxicity, use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid skin contact, as nitriles can release cyanide upon metabolic breakdown. Storage should be in airtight containers under inert gas (e.g., N₂) at room temperature, protected from light to prevent decomposition .

Advanced Research Questions

Q. How can computational methods aid in understanding its reactivity or biological interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) can predict electrophilic/nucleophilic sites by mapping electrostatic potential surfaces. Molecular docking (AutoDock Vina, Schrödinger) may assess interactions with biological targets like enzymes or receptors. For example, indole derivatives often bind to tryptophan-binding pockets . MD simulations (GROMACS) can evaluate stability in solvent systems, such as acetonitrile-water mixtures .

Q. How to resolve contradictions in reported spectral data or crystallographic parameters?

- Methodological Answer : Cross-validate data using multiple techniques (e.g., SC-XRD vs. powder XRD for polymorphism detection). For NMR discrepancies, compare solvent effects (DMSO-d₆ vs. CDCl₃) or employ 2D NMR (COSY, HSQC) to resolve overlapping signals. If crystallographic R factors exceed 0.1 (as seen in some indole derivatives ), re-refine data with SHELXL or check for twinning/disorder .

Q. What strategies optimize its use as a precursor in medicinal chemistry?

- Methodological Answer : The nitrile group can be hydrolyzed to carboxylic acids or reduced to amines for further functionalization. For example, coupling with peptide motifs via EDC/HOBt chemistry may yield bioactive conjugates. In anticancer studies, structure-activity relationship (SAR) analysis could modify the 4-methyl group to enhance lipophilicity or target affinity .

Q. How to assess its stability under varying experimental conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermal Stability : TGA/DSC to determine decomposition temperatures.

- Photolytic Stability : Expose to UV-Vis light (e.g., 365 nm) and monitor degradation via HPLC.

- Hydrolytic Stability : Test in buffered solutions (pH 1–13) at 37°C, quantifying by LC-MS.

Store samples under argon if degradation exceeds 5% over 72 hours .

Q. What are the challenges in scaling up synthesis while maintaining purity?

- Methodological Answer : Pilot-scale reactions require precise temperature control (e.g., cryogenic conditions for exothermic steps) and inline monitoring (PAT tools like ReactIR). Purification via recrystallization (ethanol/water) or preparative HPLC ensures >98% purity. Avoid over-reliance on column chromatography due to solvent waste and cost inefficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.